(E)-ethyl 2-(3-(furan-2-yl)acrylamido)-4,5-dimethylthiophene-3-carboxylate
CAS No.: 1164519-89-4
Cat. No.: VC21450006
Molecular Formula: C16H17NO4S
Molecular Weight: 319.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1164519-89-4 |
|---|---|
| Molecular Formula | C16H17NO4S |
| Molecular Weight | 319.4g/mol |
| IUPAC Name | ethyl 2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate |
| Standard InChI | InChI=1S/C16H17NO4S/c1-4-20-16(19)14-10(2)11(3)22-15(14)17-13(18)8-7-12-6-5-9-21-12/h5-9H,4H2,1-3H3,(H,17,18)/b8-7+ |
| Standard InChI Key | VGHUAKJVPRGBDI-BQYQJAHWSA-N |
| Isomeric SMILES | CCOC(=O)C1=C(SC(=C1C)C)NC(=O)/C=C/C2=CC=CO2 |
| SMILES | CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C=CC2=CC=CO2 |
| Canonical SMILES | CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C=CC2=CC=CO2 |
Introduction
| Property | Value |
|---|---|
| CAS Number | 1164519-89-4 |
| Molecular Formula | C16H17NO4S |
| Molecular Weight | 319.4 g/mol |
| IUPAC Name | ethyl 2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate |
| Standard InChI | InChI=1S/C16H17NO4S/c1-4-20-16(19)14-10(2)11(3)22-15(14)17-13(18)8-7-12-6-5-9-21-12/h5-9H,4H2,1-3H3,(H,17,18)/b8-7+ |
| Standard InChIKey | VGHUAKJVPRGBDI-BQYQJAHWSA-N |
| Canonical SMILES | CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C=CC2=CC=CO2 |
Chemical Structure and Properties
Structural Features
The (E) designation in the compound name indicates the trans configuration of the double bond in the acrylamide linker, which connects the thiophene and furan rings. This specific stereochemistry influences the compound's three-dimensional structure and potentially affects its interactions with biological targets or its utility in materials applications. The presence of both electron-rich heterocycles (thiophene and furan) creates an extended conjugated system that could impart interesting electronic and spectroscopic properties.
Table 2: Structural Components of (E)-ethyl 2-(3-(furan-2-yl)acrylamido)-4,5-dimethylthiophene-3-carboxylate
| Structural Element | Description |
|---|---|
| Thiophene Core | Five-membered aromatic ring containing sulfur |
| Furan Moiety | Five-membered aromatic ring containing oxygen |
| Acrylamide Linkage | (E)-configured unsaturated amide connecting thiophene and furan |
| Position 2 (Thiophene) | Attachment point for acrylamido group |
| Position 3 (Thiophene) | Substituted with ethyl carboxylate |
| Positions 4 and 5 (Thiophene) | Each bearing a methyl group |
| Carbonyl Group | Part of both the amide and ester functionalities |
Physical and Chemical Properties
Based on its structural features, (E)-ethyl 2-(3-(furan-2-yl)acrylamido)-4,5-dimethylthiophene-3-carboxylate likely exhibits properties typical of heterocyclic compounds with similar functionalities. The compound would presumably exist as a crystalline solid at room temperature, with solubility characteristics favoring organic solvents over aqueous media due to its predominantly lipophilic nature.
The presence of the amide N-H group suggests potential for hydrogen bond donation, while the carbonyl groups (in both the amide and ester functionalities) and the heterocyclic oxygen and sulfur atoms can serve as hydrogen bond acceptors. These characteristics would influence the compound's solubility profile, crystal packing arrangement, and interactions with biological systems.
The extended conjugation across the thiophene, acrylamide, and furan units would likely result in UV-visible absorption features that could be useful for analytical detection and characterization. The compound's reactivity would be influenced by the various functional groups present, with the ester group susceptible to hydrolysis and transesterification, while the amide linkage would demonstrate greater stability under most conditions.
Synthesis and Preparation Methods
Synthetic Approaches
The synthesis of (E)-ethyl 2-(3-(furan-2-yl)acrylamido)-4,5-dimethylthiophene-3-carboxylate would likely involve multiple steps, carefully optimized to achieve good yields and stereoselectivity. Based on retrosynthetic analysis and knowledge of related compounds, a plausible synthetic route would begin with the formation of ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate as a key intermediate .
The thiophene intermediate can be prepared using the Gewald thiophene synthesis, a well-established method for constructing 2-aminothiophenes from ketones, activated nitriles, and sulfur . According to literature precedent, this intermediate has been successfully prepared and characterized, with detailed experimental procedures available . The crystal structure of this precursor reveals important features that would influence subsequent reactivity, including the presence of intramolecular N—H⋯O hydrogen bonds that generate an S(6) ring motif .
The final step in the synthesis would involve coupling the amino group of the thiophene intermediate with (E)-3-(furan-2-yl)acrylic acid or an activated derivative thereof. This amidation reaction would require careful control of conditions to maintain the (E)-configuration of the double bond and achieve high yields. Various coupling agents (e.g., carbodiimides, HOBt/HATU systems) could be employed to facilitate this transformation.
Reaction Optimization Considerations
The synthesis of (E)-ethyl 2-(3-(furan-2-yl)acrylamido)-4,5-dimethylthiophene-3-carboxylate requires careful attention to several critical factors:
Temperature control is essential, particularly during the amidation step, to prevent isomerization of the (E)-double bond. The reaction would typically be conducted at moderate temperatures (20-25°C) to maintain stereochemical integrity. Solvent selection also plays a crucial role, with aprotic solvents like tetrahydrofuran or dichloromethane often preferred for coupling reactions to maximize yields and minimize side reactions.
Purification of the final product would likely involve techniques such as recrystallization from appropriate solvent systems or column chromatography. The compound's UV absorption properties would facilitate monitoring of reactions and purification processes using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Research Findings and Applications
| Application Domain | Potential Uses | Rationale |
|---|---|---|
| Pharmaceutical Research | Building block for drug discovery | Contains structural motifs found in bioactive compounds |
| Precursor for thienopyrimidines | Related thiophenes used in synthesis of bioactive heterocycles | |
| Materials Science | Organic electronic materials | Extended conjugation may confer interesting electronic properties |
| Chromophores/fluorophores | Thiophene-furan combination could yield unique optical properties | |
| Organic Synthesis | Synthetic intermediate | Multiple functional groups allow diverse transformations |
| Scaffold for complex heterocycles | Core structure can be elaborated to create molecular diversity |
In pharmaceutical contexts, the compound might serve as a valuable intermediate in the synthesis of more complex molecules with potential biological activities. The thiophene core is found in numerous pharmaceutical agents, including the antidepressant duloxetine and the antiplatelet drug clopidogrel, highlighting its significance in medicinal chemistry . The incorporation of the furan ring introduces another pharmacologically relevant heterocycle, potentially enhancing the compound's utility in drug discovery efforts.
Analytical Characterization
Spectroscopic Properties
Comprehensive characterization of (E)-ethyl 2-(3-(furan-2-yl)acrylamido)-4,5-dimethylthiophene-3-carboxylate would typically involve a suite of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy would be particularly informative, with 1H NMR revealing characteristic signals for the thiophene and furan aromatic protons, methyl groups, ethyl ester protons, and the acrylamide vinyl protons. The (E)-configuration of the double bond could be confirmed by the coupling constant between the vinyl protons, typically around 15-16 Hz for trans olefins.
Infrared (IR) spectroscopy would show characteristic absorption bands for the amide N-H stretch (approximately 3300-3400 cm-1), amide carbonyl (around 1650-1680 cm-1), and ester carbonyl (approximately 1720-1740 cm-1) functionalities. Mass spectrometry would provide molecular weight confirmation and fragmentation patterns useful for structural validation.
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